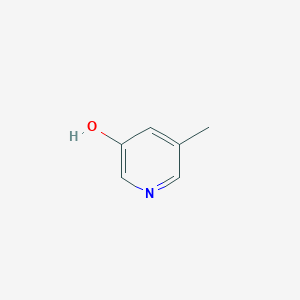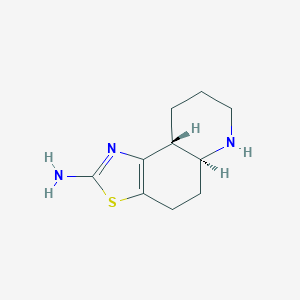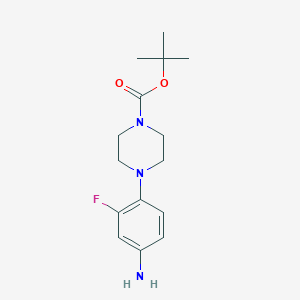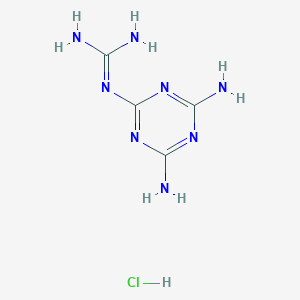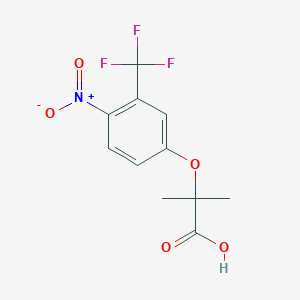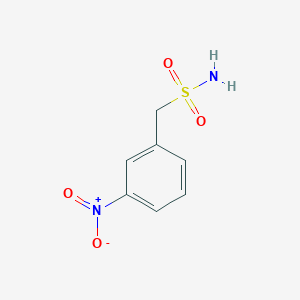
1-(3-Nitrophenyl)methanesulfonamide
Descripción general
Descripción
1-(3-Nitrophenyl)methanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O4S and its molecular weight is 216.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Proton Transfer and Ionic Structure : A study on the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) revealed that proton transfer from the C–H acid to TBD yields an ion pair, confirmed by hydrogen bonding in the ionic structure. This structure in the solid state was well-reflected in its FT-IR spectrum, suggesting a similar structure in chloroform. However, in acetonitrile, the dissociation of the complex and the formation of a new structure were observed (Binkowska et al., 2001).
Ortho Interactions and Fragmentation Patterns : The molecular ions of N-(2-nitrophenyl)-methanesulfonamide and its N-alkyl derivatives were found to undergo rearrangement reactions, leading to the loss of an appropriate carbonyl compound. For N-(2-nitrophenyl)-methanesulfonamide, a benzofurazane radical cation was formed, with the study proposing reaction mechanisms based on the "ortho-effect" (Danikiewicz, 1997).
Vicarious Nucleophilic Substitution (VNS) : 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide was found to react with carbanions bearing a leaving group, providing a first example of the VNS process on a benzene ring activated by a sulfur-based electron-withdrawing group other than a nitro group. This finding opens possibilities for the exploration of VNS reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek et al., 2008).
Structural Analysis and Supramolecular Assembly : A series of nimesulidetriazole derivatives underwent crystal structure determination through laboratory X-ray powder diffraction data. The nature of intermolecular interactions was analyzed through Hirshfeld surfaces and 2D fingerprint plots, providing insights into their supramolecular assembly. DFT optimized molecular geometries agreed closely with the crystallographic data, revealing patterns of hydrogen bonding and other intermolecular interactions (Dey et al., 2015).
Mecanismo De Acción
Target of Action
1-(3-Nitrophenyl)methanesulfonamide is a synthetic intermediate . It has been used to synthesize disubstituted pyridine derivatives, which act as inhibitors of the protein cyclin-dependent kinase (CDK) . CDKs are a family of protein kinases that have been implicated in regulating the cell cycle, transcription, and neuronal function .
Mode of Action
Based on its use in synthesizing cdk inhibitors, it can be inferred that it may interact with cdks and inhibit their activity . This inhibition could lead to changes in cell cycle progression, transcriptional regulation, and neuronal signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role as a CDK inhibitor . CDKs are involved in several pathways, including the cell cycle, transcription, and neuronal signaling . By inhibiting CDKs, this compound could potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its role as a CDK inhibitor . Inhibition of CDKs can lead to cell cycle arrest, changes in transcription, and alterations in neuronal signaling . .
Análisis Bioquímico
Biochemical Properties
1-(3-Nitrophenyl)methanesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of cyclin-dependent kinase (CDK), a protein that regulates the cell cycle . The compound interacts with the active site of CDK, preventing its activity and thereby influencing cell cycle progression. Additionally, this compound has been used in proteomics research to study protein interactions and functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK, the compound can induce cell cycle arrest, leading to changes in gene expression and metabolic activity . This inhibition can result in altered cellular functions, including reduced cell proliferation and increased apoptosis in certain cell types.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of CDK, inhibiting its activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and changes in gene expression. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects may vary depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. It is important to carefully determine the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it may interact with intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, it may localize to the nucleus to interact with nuclear proteins and influence gene expression. The subcellular localization of this compound is crucial for its biological function and overall cellular effects.
Propiedades
IUPAC Name |
(3-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBITZYPLDRBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110654-66-5 | |
| Record name | (3-nitrophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



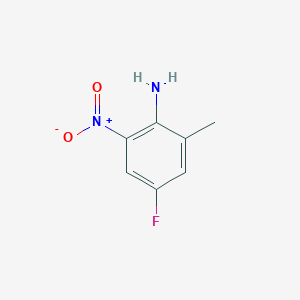
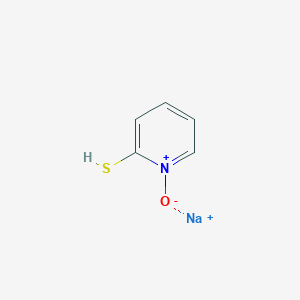
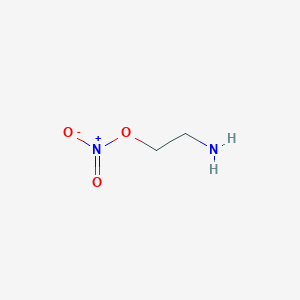
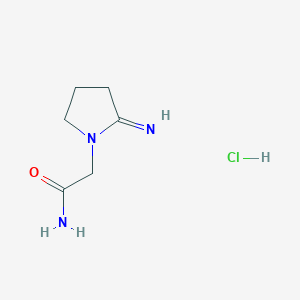
![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)
